1H-Indole, 3-(difluoromethyl)-7-nitro-
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Overview
Description
1H-Indole, 3-(difluoromethyl)-7-nitro- is a compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of difluoromethyl and nitro groups at the 3 and 7 positions, respectively, imparts unique chemical properties to this molecule. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the desired position . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-(difluoromethyl)-7-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, alkylated, or acylated indole derivatives.
Scientific Research Applications
1H-Indole, 3-(difluoromethyl)-7-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(difluoromethyl)-7-nitro- involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The compound may modulate specific signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1H-Indole, 3-(trifluoromethyl)-7-nitro-
- 1H-Indole, 3-(difluoromethyl)-5-nitro-
- 1H-Indole, 3-(difluoromethyl)-7-chloro-
Comparison: 1H-Indole, 3-(difluoromethyl)-7-nitro- is unique due to the specific positioning of the difluoromethyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in various applications .
Properties
CAS No. |
2149597-42-0 |
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Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-7-nitro-1H-indole |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)6-4-12-8-5(6)2-1-3-7(8)13(14)15/h1-4,9,12H |
InChI Key |
AIYMMBLYTYASPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(F)F |
Origin of Product |
United States |
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